molecular formula C12H15N3O3 B13373401 methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate

methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate

Cat. No.: B13373401
M. Wt: 249.27 g/mol
InChI Key: CEAFDXCNBRWHJD-NTUHNPAUSA-N
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Description

Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a complex organic compound with a unique structure that combines a furo[2,3-b]pyrrole core with a carbohydrazonoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate typically involves multiple steps, starting with the preparation of the furo[2,3-b]pyrrole core. This can be achieved through cyclization reactions involving appropriate precursors. The carbohydrazonoyl group is then introduced through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate
  • Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-4-carboxylate
  • Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-3-carboxylate

Uniqueness

Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is unique due to its specific structural features, such as the position of the carbohydrazonoyl group and the methyl substitution on the furo[2,3-b]pyrrole core

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

methyl 2-[(E)-(dimethylhydrazinylidene)methyl]-6-methylfuro[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-14(2)13-7-9-5-8-6-10(12(16)17-4)15(3)11(8)18-9/h5-7H,1-4H3/b13-7+

InChI Key

CEAFDXCNBRWHJD-NTUHNPAUSA-N

Isomeric SMILES

CN1C(=CC2=C1OC(=C2)/C=N/N(C)C)C(=O)OC

Canonical SMILES

CN1C(=CC2=C1OC(=C2)C=NN(C)C)C(=O)OC

Origin of Product

United States

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